3-chloro-N-(2-chlorophenyl)benzamide

X-ray crystallography Conformational analysis Solid-state structure

3-Chloro-N-(2-chlorophenyl)benzamide (CAS 83426-46-4, C13H9Cl2NO, MW 266.12 g/mol) is a dichlorinated N-phenylbenzamide featuring a meta-chloro substituent on the benzoyl ring and an ortho-chloro substituent on the aniline ring. The compound is classified as a small-molecule benzamide derivative within the broader family of N-aryl benzamides, a scaffold extensively investigated for enzyme inhibition, antimicrobial, and antiproliferative applications.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12g/mol
CAS No. 83426-46-4
Cat. No. B379570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-chlorophenyl)benzamide
CAS83426-46-4
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2NO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17)
InChIKeyRJMQLXUUFGSMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2-chlorophenyl)benzamide (CAS 83426-46-4): Structural Identity and Procurement Baseline for a Dual-Chloro Benzamide Research Scaffold


3-Chloro-N-(2-chlorophenyl)benzamide (CAS 83426-46-4, C13H9Cl2NO, MW 266.12 g/mol) is a dichlorinated N-phenylbenzamide featuring a meta-chloro substituent on the benzoyl ring and an ortho-chloro substituent on the aniline ring [1]. The compound is classified as a small-molecule benzamide derivative within the broader family of N-aryl benzamides, a scaffold extensively investigated for enzyme inhibition, antimicrobial, and antiproliferative applications [2]. Sigma-Aldrich lists this compound under the AldrichCPR collection as a rare chemical for early discovery research, explicitly noting that no analytical data are collected by the vendor and the buyer assumes responsibility for identity and purity confirmation . Its single-crystal X-ray structure has been solved and deposited, revealing a distinctive conformational arrangement in which the meta-Cl atom of the benzoyl ring adopts an anti orientation relative to the C=O bond, while the ortho-Cl atom of the aniline ring adopts a syn orientation relative to the N–H bond [1]. This specific substitution pattern and conformational signature differentiate it from all mono-chloro and positionally isomeric analogs.

Why 3-Chloro-N-(2-chlorophenyl)benzamide Cannot Be Replaced by Generic Mono-Chloro or Positional Isomer Benzamides


The N-phenylbenzamide chemotype exhibits pronounced structure-activity dependence on both the position and number of chlorine substituents. Crystallographic evidence demonstrates that the 3-chloro-N-(2-chlorophenyl)benzamide scaffold adopts a unique solid-state conformation—meta-Cl anti to C=O and ortho-Cl syn to N–H [1]—that differs fundamentally from the syn meta-Cl geometry observed in 3-chloro-N-phenylbenzamide [2] and from the amide-ring dihedral angles (89.11° vs. 22.58°) observed in 2-chloro-N-(3-chlorophenyl)benzamide [3]. These conformational distinctions dictate hydrogen-bonding topology, crystal packing, and ultimately molecular recognition properties relevant to target binding. Furthermore, comparative antiproliferative data across related analogs indicate that the presence or absence of a single chloro substituent can shift IC50 values by ≥ 1.5-fold in cervical cancer lines [4] and that the ortho-chloro substitution pattern on tertiary aromatic benzamides significantly increases rotational barriers around the N–C(O) and C–C(O) axes, with direct consequences for conformational pre-organization and target engagement kinetics [5]. Generic substitution with a mono-chloro or differently positioned dichloro analog therefore risks altering not only potency but also the conformational ensemble accessible for molecular recognition.

Quantitative Differentiation Evidence for 3-Chloro-N-(2-chlorophenyl)benzamide Relative to Closest Analogs


Crystal Conformation Divergence: Anti vs. Syn Cl Orientation in the Solid State

The target compound exhibits a unique anti conformation of the meta-Cl atom on the benzoyl ring relative to the C=O bond, whereas the closest mono-chloro analog, 3-chloro-N-phenylbenzamide (CAS 6832-92-4), crystallizes with its meta-Cl in the syn orientation relative to C=O [1]. This conformational switch is quantifiable through dihedral angles and hydrogen-bonding topology: the target compound forms N–H···O hydrogen-bonded chains along the b-axis, while the syn conformation in the analog produces a different packing motif [2]. Additionally, the ortho-Cl on the aniline ring is positioned syn to the N–H bond, creating a steric and electronic environment absent in all mono-chloro variants.

X-ray crystallography Conformational analysis Solid-state structure

Amide Bond Geometry and Dihedral Angle Comparison with Positional Isomer 2-Chloro-N-(3-chlorophenyl)benzamide

In 2-chloro-N-(3-chlorophenyl)benzamide (CAS 2447-89-4), the positional isomer with Cl atoms swapped between rings, the amide group forms markedly asymmetric dihedral angles of 89.11° with the benzoyl ring and 22.58° with the aniline ring, while the benzoyl and aniline rings form a dihedral angle of 69.74° [1]. The target compound, by contrast, exhibits a distinct dihedral angle relationship owing to its 3-chloro/2-chloro substitution pattern and anti C=O/meta-Cl arrangement [2]. This geometric divergence has material consequences for π-conjugation between the amide and aromatic rings and therefore for electronic properties relevant to molecular recognition.

Molecular conformation Dihedral angles Positional isomerism

Synthetic Utility as a Thioamide Precursor: Quantitative Conversion Yield

The target compound serves as a direct precursor for the corresponding thioamide via reaction with Lawesson's reagent in o-dichlorobenzene. The reported yield of 88.6% for conversion to N-(2-chlorophenyl)-3-chlorobenzothioamide [1] provides a quantitative benchmark for downstream derivatization. Thioamide analogs are of interest for modulating hydrogen-bonding properties and metabolic stability in medicinal chemistry programs. This specific synthetic transformation has been demonstrated and optimized for this exact substitution pattern.

Synthetic chemistry Thioamide synthesis Lawesson's reagent

Antiproliferative Benchmarking: Class-Level Inference from Mono-Chloro Analog Data

The mono-chloro analog 3-chloro-N-phenylbenzamide (lacking the aniline ortho-Cl) exhibits an IC50 of 22.4 µM against the SiHa cervical cancer cell line in an MTT assay [1]. Separately, N-(3-chlorophenyl)benzamide (lacking the benzoyl meta-Cl) has been reported with an IC50 of 15 µM against MCF-7 breast cancer cells . While no direct head-to-head antiproliferative data for 3-chloro-N-(2-chlorophenyl)benzamide itself has been identified in peer-reviewed literature, the presence of two electron-withdrawing chloro substituents in the target compound is expected, on class-level SAR grounds, to modulate both potency and selectivity relative to these mono-chloro benchmarks. The ortho-chloro substitution on tertiary aromatic benzamides has been independently shown to increase rotational barriers around the N–C(O) and C–C(O) axes [2], which may pre-organize the scaffold for target engagement in ways not accessible to mono-chloro analogs. Researchers should consider the target compound as a probe for exploring the effect of dual chloro substitution in benzamide SAR campaigns, with the explicit caveat that direct comparative biological data remain to be generated.

Antiproliferative activity Cancer cell lines Structure-activity relationship

Vendor-Documented Rarity and Procurement Specification

Sigma-Aldrich classifies 3-chloro-N-(2-chlorophenyl)benzamide (Product No. R703923) under the AldrichCPR collection, a designation reserved for 'rare and unique chemicals' offered to early discovery researchers . Critically, Sigma-Aldrich explicitly states that no analytical data are collected for this product and that the buyer assumes full responsibility for identity and purity confirmation. This stands in contrast to more common benzamide analogs such as N-(3-chlorophenyl)benzamide (CAS 6004-21-3) and 3-chloro-N-phenylbenzamide (CAS 6832-92-4), which are available with full Certificates of Analysis from multiple vendors. The 'as-is' sales terms mean that researchers must independently verify identity via NMR, HPLC, or single-crystal XRD upon receipt.

Chemical procurement AldrichCPR Rare chemical collection

Crystallographic Unit Cell Parameters as an Identity Fingerprint for Quality Control

Given the absence of vendor-supplied analytical data , the published single-crystal unit cell parameters provide a definitive identity fingerprint for independent verification. The target compound crystallizes in space group P21/n with unit cell dimensions a = 11.1371(4) Å, b = 4.8523(2) Å, c = 21.5198(8) Å, and β = 90.142(3)° at 293 K [1]. These parameters are distinct from all structurally characterized mono-chloro and positional isomer analogs, including 3-chloro-N-phenylbenzamide (P21/c; a=9.8014, b=10.1485, c=12.1754 Å, β=95.059°) [2] and 2-chloro-N-(3-chlorophenyl)benzamide [3]. A powder XRD pattern simulated from the deposited CIF (CCDC deposition or COD entry 2233126) can serve as a reference for batch-to-batch identity confirmation, thereby mitigating the procurement risk identified above.

Quality control Powder XRD Identity verification

Validated Application Scenarios for 3-Chloro-N-(2-chlorophenyl)benzamide Based on Quantitative Differentiation Evidence


Conformational Probe in Benzamide Structure-Activity Relationship Campaigns

The target compound's unique anti(meta-Cl)/syn(ortho-Cl) conformational signature [1], distinct from the syn(meta-Cl) arrangement in 3-chloro-N-phenylbenzamide [2], makes it a valuable conformational probe for SAR studies. Medicinal chemistry teams investigating benzamide-based enzyme inhibitors can systematically assess how the dual-chloro substitution pattern—and the resulting conformational pre-organization—modulates target binding affinity and selectivity relative to mono-chloro and unsubstituted benzamide controls. The increased rotational barrier associated with ortho-chloro substitution on tertiary aromatic amides [3] further supports the use of this scaffold for studying conformational effects on target engagement kinetics.

Thioamide Derivatization Entry Point for PK/PD Modulation Studies

The documented high-yield (88.6%) conversion of 3-chloro-N-(2-chlorophenyl)benzamide to its corresponding thioamide using Lawesson's reagent [4] provides a validated synthetic entry point for generating thioamide analogs. Thioamides are of interest in medicinal chemistry for their altered hydrogen-bonding properties (weaker H-bond acceptor, stronger H-bond donor) and enhanced metabolic stability relative to oxo-amides. This established transformation enables researchers to generate matched oxo/thioamide pairs for head-to-head comparison of target binding, cellular permeability, and metabolic stability while maintaining the same chloro substitution pattern.

Crystallographic Reference Standard for Polymorph and Co-Crystal Screening

The fully solved single-crystal structure (space group P21/n, a=11.1371 Å, b=4.8523 Å, c=21.5198 Å, β=90.142°) [1] provides a definitive reference for polymorph screening and co-crystallization studies. The N–H···O hydrogen-bonded chain motif along the b-axis offers a predictable supramolecular synthon for designing co-crystals with complementary hydrogen-bond donors or acceptors. The deposited CIF (COD 2233126) enables simulated powder XRD patterns for rapid identification of new solid forms, a capability not available for benzamide analogs lacking published crystal structures.

Analytical Identity Verification Workflow for 'As-Is' Procurement

Because Sigma-Aldrich supplies this compound under AldrichCPR terms with no analytical data , researchers must implement an in-house identity verification workflow. The published unit cell parameters [1] enable powder XRD-based identity confirmation, while the reported IR (C=O amide stretch) and NMR (1H and 13C) spectroscopic signatures [5] provide complementary verification orthogonal to crystallography. This multi-modal analytical protocol is essential before using the compound in any biological assay, and the existence of published spectroscopic and crystallographic benchmarks makes such verification feasible.

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